molecular formula C14H14O B14065840 (4-Methyl-1,1-biphenyl-2-yl)methanol

(4-Methyl-1,1-biphenyl-2-yl)methanol

Cat. No.: B14065840
M. Wt: 198.26 g/mol
InChI Key: NRNXGBDFJKQWKS-UHFFFAOYSA-N
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Description

(4-Methyl-1,1-biphenyl-2-yl)methanol (CAS: N/A; molecular formula: C₁₄H₁₄O) is a biphenyl-substituted methanol derivative characterized by a methyl group at the 4-position of one phenyl ring and a hydroxymethyl group (-CH₂OH) at the 2-position of the adjacent phenyl ring (). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteins such as PD-L1 (). Its physicochemical properties, including a molecular weight of 198.27 g/mol and moderate hydrophobicity, make it a candidate for drug development.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(5-methyl-2-phenylphenyl)methanol

InChI

InChI=1S/C14H14O/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

NRNXGBDFJKQWKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyl-1,1-biphenyl-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 4-chlorotoluene and 2-hydroxymethylphenylboronic acid are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst (such as C37H44ClN2O3PPd) and a base (such as cesium carbonate) in water at 100°C for 12 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,1-biphenyl-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-1,1-biphenyl-2-carboxylic acid.

    Reduction: 4-Methyl-1,1-biphenyl-2-ylmethane.

    Substitution: Depending on the substituents introduced, a variety of derivatives can be formed.

Scientific Research Applications

(4-Methyl-1,1-biphenyl-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,1-biphenyl-2-yl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking the substrate’s access and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 4-Methyl Substitution

Key Compounds :

  • (4′-Methylbiphenyl-4-yl)methanol ()
  • (4′-Methylbiphenyl-3-yl)methanol ()

Both compounds share the molecular formula C₁₄H₁₄O but differ in the position of the methyl group (4′ vs. 3′ on the biphenyl system). This subtle difference impacts spatial arrangement and electronic properties:

  • Electronic Effects: The 4′-methyl group in (4′-Methylbiphenyl-4-yl)methanol induces a para-directing effect, stabilizing the aromatic system via hyperconjugation.
  • Physicochemical Properties: Both isomers have identical molecular weights but may differ in melting/boiling points due to packing efficiency. No experimental data is provided, but computational models (e.g., DFT) could predict such variations.

Functional Group Modifications: Methanol vs. Ethanol and Ketone Analogues

Key Compounds :

  • 2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol ()
  • 1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone ()
Property (4-Methyl-1,1-biphenyl-2-yl)methanol 2-(4-Methyl-biphenyl-4-yl)ethanol 1-(4′-Methylbiphenyl-2-yl)ethanone
Molecular Formula C₁₄H₁₄O C₁₅H₁₆O C₁₅H₁₄O
Functional Group -CH₂OH -CH₂CH₂OH -COCH₃
Molecular Weight 198.27 g/mol 212.29 g/mol 210.27 g/mol
Key Interactions Hydrogen bonding (OH group) Weaker H-bonding (longer chain) No H-bonding (ketone)
Predicted logP ~3.1 (moderate hydrophobicity) ~3.5 (higher hydrophobicity) ~3.8 (highest hydrophobicity)

Halogenated Derivatives and PD-L1 Binding Affinity

Key Study: highlights the role of halogenated (2-Methyl-3-Biphenylyl)methanol (MBPM) derivatives as PD-L1 inhibitors. Compared to this compound:

  • Electronic Parameters : Halogen substituents (Cl, F) lower the HOMO-LUMO gap (ΔE) from ~5.2 eV (unsubstituted) to ~4.5 eV, enhancing charge transfer and binding to PD-L1’s hydrophobic pockets.
  • Binding Interactions : Halogens form halogen bonds with PD-L1’s Met115 and Ala121, whereas the methyl group in the target compound engages in weaker van der Waals interactions.

Alkyl Chain Length: Methyl vs. Butyl Substitution

Key Compound: (4-Butylphenyl)methanol ()

Property This compound (4-Butylphenyl)methanol
Molecular Formula C₁₄H₁₄O C₁₁H₁₆O
Substituent Methyl (short chain) Butyl (long chain)
logP ~3.1 ~4.2
Solubility Moderate (polar OH group) Low (increased hydrophobicity)

Pharmacokinetic Impact :

Data Tables

Table 1: Electronic Properties of Selected Analogues

Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (D)
This compound -6.2 -1.0 5.2 2.8
MBPM (Chlorinated derivative) -5.8 -1.3 4.5 3.1
1-(4′-Methylbiphenyl-2-yl)ethanone -6.5 -1.5 5.0 1.9

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